Methacyclin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

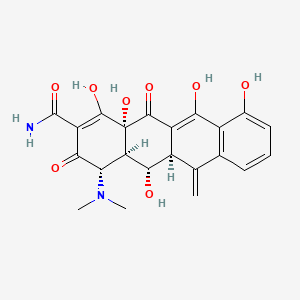

Metacycline is a broad-spectrum semisynthetic antibiotic belonging to the tetracycline class. It is known for its slower excretion rate and ability to maintain effective blood levels for an extended period. Metacycline is used to treat various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .

Wirkmechanismus

Target of Action

Methacycline, a tetracycline antibiotic, primarily targets the 16S part of the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

Methacycline acts as a protein synthesis inhibitor. It inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex . Specifically, Methacycline binds to the 16S part of the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .

Biochemical Pathways

The primary biochemical pathway affected by Methacycline is protein synthesis. By inhibiting the binding of aminoacyl-tRNA to the mRNA-ribosome complex, Methacycline disrupts the translation process, thereby inhibiting cell growth . Tetracyclines, including Methacycline, have also been found to inhibit matrix metalloproteinases .

Pharmacokinetics

Methacycline is a semisynthetic antibiotic related to tetracycline but is excreted more slowly, maintaining effective blood levels for a more extended period . It belongs to Group 1 tetracyclines, characterized by poor absorption after food .

Result of Action

The primary result of Methacycline’s action is the inhibition of bacterial cell growth. By disrupting protein synthesis, Methacycline prevents bacteria from producing essential proteins, leading to their inability to grow and reproduce . It has a wide spectrum of antimicrobial action, being active against most Gram-positive bacteria (pneumococci, streptococci, staphylococci) and Gram-negative bacteria (E. coli, salmonella, shigella, etc.), and towards agents causing onithosis, psittacosis, trachoma, and some Protozoa .

Action Environment

The action, efficacy, and stability of Methacycline can be influenced by various environmental factors. For instance, the presence of food can significantly reduce the absorption of Methacycline, affecting its bioavailability . Furthermore, the development of bacterial resistance can reduce the general usefulness of Methacycline . More research is needed to fully understand how other environmental factors may influence the action of Methacycline.

Wissenschaftliche Forschungsanwendungen

Metacyclin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese anderer Tetracyclin-Antibiotika wie Doxycyclin-HCL verwendet.

Medizin: Wird zur Behandlung bakterieller Infektionen verwendet, einschließlich derer, die durch resistente Stämme verursacht werden.

5. Wirkmechanismus

Metacyclin übt seine Wirkung durch Hemmung der Proteinsynthese aus. Es bindet an den 16S-Teil der 30S-ribosomalen Untereinheit und verhindert die Bindung von Aminoacyl-tRNA an den mRNA-Ribosomen-Komplex. Diese Hemmung ist reversibel und führt zur Unterdrückung des Zellwachstums und der Translation. Zusätzlich hemmt Metacyclin Matrixmetalloproteinasen, was zu umfangreichen Forschungen an chemisch modifizierten Tetracyclinen für verschiedene therapeutische Anwendungen geführt hat .

Biochemische Analyse

Biochemical Properties

Methacycline interacts with various enzymes and proteins in biochemical reactions. It inhibits the binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting cell growth by inhibiting translation .

Cellular Effects

Methacycline influences cell function by inhibiting protein synthesis, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Methacycline exerts its effects at the molecular level by binding to the 16S part of the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This binding is reversible in nature .

Vorbereitungsmethoden

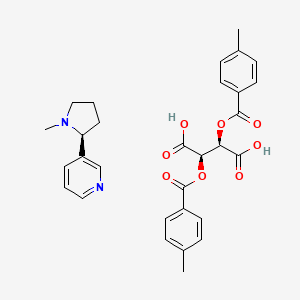

Synthetic Routes and Reaction Conditions: Metacycline is synthesized by dechlorinating 11 alpha-chloro-6-methylenetetracycline p-toluenesulfonate using a dechlorinating agent. The reaction conditions are mild and safe, with high selectivity and yield (90.8-98.6%). The process involves using a solvent mixture of 45% ethanol and water, along with sodium trimethoxyborohydride as the dechlorination reagent .

Industrial Production Methods: The industrial production of metacycline follows the same synthetic route as described above. The process is optimized for large-scale production, ensuring high yield and cost-effectiveness. The reaction equipment used is simpler, and the dechlorination reagent is easy to prepare, reducing production costs significantly .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metacyclin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um seine Struktur zu modifizieren und seine Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

Oxidation: Metacyclin kann unter kontrollierten Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Substitutionsreaktionen können mit Halogenierungsmitteln wie Chlor oder Brom durchgeführt werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen modifizierte Tetracyclin-Derivate mit verbesserten antibakteriellen Eigenschaften und reduzierter Resistenz .

Vergleich Mit ähnlichen Verbindungen

Metacyclin wird mit anderen Tetracyclin-Antibiotika verglichen, wie zum Beispiel:

- Tetracyclin

- Oxytetracyclin

- Chlortetracyclin

- Demeclocyclin

- Lymecyclin

- Methacyclin

- Rolitetracyclin

Einzigartigkeit: Metacyclin ist aufgrund seiner langsameren Ausscheidungsrate und der Fähigkeit, über einen längeren Zeitraum effektive Blutspiegel zu halten, einzigartig. Es hat auch ein breiteres antimikrobielles Wirkungsspektrum als einige ältere Tetracycline .

Durch das Verständnis der detaillierten Aspekte von Metacyclin können Forscher und Praktiker diese Verbindung besser in verschiedenen wissenschaftlichen und medizinischen Anwendungen einsetzen.

Eigenschaften

CAS-Nummer |

914-00-1 |

|---|---|

Molekularformel |

C22H22N2O8 |

Molekulargewicht |

442.4 g/mol |

IUPAC-Name |

4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31) |

InChI-Schlüssel |

XIYOPDCBBDCGOE-UHFFFAOYSA-N |

SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O |

Isomerische SMILES |

CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O |

Kanonische SMILES |

CN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O |

Aussehen |

Yellow to orange solid |

Verwandte CAS-Nummern |

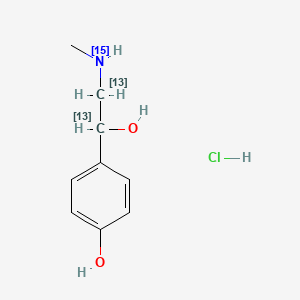

3963-95-9 (mono-hydrochloride) |

Löslichkeit |

Water solubility = 7548 mg/l at 21 °C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)](/img/structure/B562189.png)

![(2S,3R,4S,5S,6R)-2-[[(4aR,6S,7R,8R,8aR)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B562192.png)

![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)

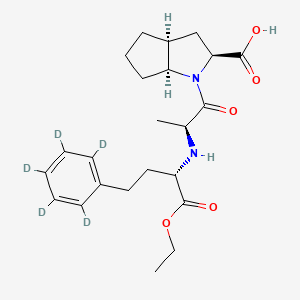

![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)